molecular formula C11H19NO2 B13491246 2-Azaspiro[4.6]undecane-4-carboxylic acid

2-Azaspiro[4.6]undecane-4-carboxylic acid

Cat. No.: B13491246
M. Wt: 197.27 g/mol
InChI Key: VJDVZUAFYFJCEU-UHFFFAOYSA-N
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Description

2-Azaspiro[4.6]undecane-4-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The spirocyclic framework imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.6]undecane-4-carboxylic acid typically involves the formation of the spirocyclic ring system. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a cyclic ketone can lead to the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.6]undecane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups.

Scientific Research Applications

2-Azaspiro[4.6]undecane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.6]undecane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

    2-Azaspiro[4.6]undecane: A related compound with a similar spirocyclic structure but lacking the carboxylic acid group.

    Spiro[4.5]decane: Another spirocyclic compound with different ring sizes and functional groups.

Uniqueness: 2-Azaspiro[46]undecane-4-carboxylic acid is unique due to its specific ring size and the presence of the carboxylic acid group

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-azaspiro[4.6]undecane-4-carboxylic acid

InChI

InChI=1S/C11H19NO2/c13-10(14)9-7-12-8-11(9)5-3-1-2-4-6-11/h9,12H,1-8H2,(H,13,14)

InChI Key

VJDVZUAFYFJCEU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CNCC2C(=O)O

Origin of Product

United States

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